molecular formula C6H14O2 B580266 2-Methyl-2,4-pentane-d12-diol CAS No. 284474-72-2

2-Methyl-2,4-pentane-d12-diol

Cat. No.: B580266
CAS No.: 284474-72-2
M. Wt: 130.249
InChI Key: SVTBMSDMJJWYQN-WWKUACGSSA-N
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Description

2-Methyl-2,4-pentane-d12-diol is a deuterated form of 2-Methyl-2,4-pentanediol. It is a colorless, odorless, and viscous liquid. This compound is commonly used as a solvent, plasticizer, and intermediate in the synthesis of various chemicals. The deuterated form is particularly useful in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2,4-pentane-d12-diol is synthesized by the hydrogenation of diacetone alcohol. The reaction involves the reduction of diacetone alcohol in the presence of a suitable catalyst, typically palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound follows a similar route to its laboratory synthesis but on a larger scale. The process involves the continuous hydrogenation of diacetone alcohol in a fixed-bed reactor. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4-pentane-d12-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

2-Methyl-2,4-pentane-d12-diol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in various chemical reactions.

    Biology: Employed in protein crystallography as a precipitant and cryoprotectant due to its ability to stabilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of coatings, cleansers, cosmetics, solvents, lubricants, and hydraulic fluids.

Mechanism of Action

The mechanism of action of 2-Methyl-2,4-pentane-d12-diol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. Its amphiphilic nature allows it to interact with both polar and nonpolar molecules, making it effective in stabilizing proteins and other biomolecules . The compound can bind to various sites on protein secondary structures, including alpha helices and beta sheets, thereby influencing their stability and function .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,4-pentanediol:

    4-Hydroxy-4-methyl-2-pentanone-d12: Another deuterated compound with similar properties.

    Hexylene glycol: A common name for 2-Methyl-2,4-pentanediol, used in various industrial applications.

Uniqueness

2-Methyl-2,4-pentane-d12-diol is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies. The presence of deuterium atoms enhances the compound’s stability and provides valuable insights into reaction mechanisms and molecular interactions .

Properties

IUPAC Name

1,1,1,2,3,3,5,5,5-nonadeuterio-4-(trideuteriomethyl)pentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBMSDMJJWYQN-WWKUACGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284474-72-2
Record name 284474-72-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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